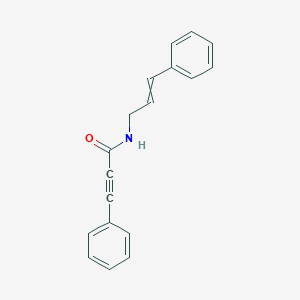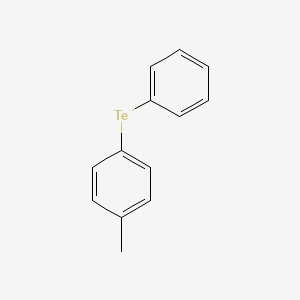
2H-Indazole, 4,5,6,7-tetrahydro-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazole, 4,5,6,7-tetrahydro-2,3-diphenyl- is a heterocyclic aromatic organic compound. Indazole derivatives have garnered significant interest due to their diverse biological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities . This compound is part of the indazole family, which is known for its medicinal importance.
Preparation Methods
The synthesis of 2H-Indazole, 4,5,6,7-tetrahydro-2,3-diphenyl- can be achieved through various methods. One common approach involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . Another method includes the use of transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often employ these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2H-Indazole, 4,5,6,7-tetrahydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indazole ring.
Common reagents and conditions used in these reactions include hydrazine hydrate, transition metal catalysts, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Indazole, 4,5,6,7-tetrahydro-2,3-diphenyl- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in biological studies due to its antimicrobial and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Indazole, 4,5,6,7-tetrahydro-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective inhibitor of certain enzymes, such as cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
2H-Indazole, 4,5,6,7-tetrahydro-2,3-diphenyl- can be compared with other similar compounds, such as:
- 2H-Indazole, 4,5,6,7-tetrahydro-3-methyl-
- 4,5,6,7-tetrahydro-2H-indazole derivatives
These compounds share the indazole core structure but differ in their substituents, which can influence their biological activities and chemical properties
Properties
CAS No. |
58413-22-2 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,3-diphenyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C19H18N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-21(19)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
OSWRAMZIDOQZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)






![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)

![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)


